molecular formula C15H23NO4 B2442975 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid CAS No. 2253632-42-5

3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid

Cat. No.: B2442975
CAS No.: 2253632-42-5
M. Wt: 281.352
InChI Key: RIEGANDSGOWSJU-VXGBXAGGSA-N
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Description

3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid is a compound of interest due to its unique structural features and potential applications across various scientific domains. This article delves into its synthesis, chemical behavior, and practical uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid typically involves:

  • Starting Materials: : The synthesis starts with cyclohexyl derivatives, which are essential to form the cyclohexyl ring system.

  • Formation of Amide Linkage: : The coupling of cyclohexyl derivative with 2-methylpropan-2-yl oxycarbonylamino using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Incorporation of Prop-2-ynoic Acid: : A propargylation step introduces the prop-2-ynoic acid moiety under basic conditions, commonly using sodium hydride (NaH) in DMF (dimethylformamide).

Industrial Production Methods

Scaling up the production of this compound involves optimizing reaction conditions to ensure high yield and purity. Industrial methods often utilize:

  • Batch Processing: : In controlled environments ensuring optimal temperature and pH.

  • Continuous Flow Synthesis: : To enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid undergoes various chemical reactions, such as:

  • Oxidation: : Formation of carbonyl groups under oxidative conditions.

  • Reduction: : Hydrogenation reactions yielding saturated derivatives.

  • Substitution: : Nucleophilic substitutions at reactive sites.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like PCC (Pyridinium chlorochromate).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Using nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

  • Oxidation: : Yields ketones or aldehydes.

  • Reduction: : Produces alcohols or alkanes.

  • Substitution: : Forms substituted amides or thiols derivatives.

Scientific Research Applications

3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid is widely used in:

  • Chemistry: : As an intermediate for synthesizing complex molecules.

  • Biology: : In the study of enzyme inhibitors and protein-ligand interactions.

  • Medicine: : Potential precursor for pharmaceutical compounds.

  • Industry: : Utilized in material science for the development of novel materials.

Mechanism of Action

The effects of 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid are exerted through:

  • Molecular Targets: : Specific proteins or enzymes it interacts with.

  • Pathways Involved: : Modulation of biochemical pathways, potentially affecting cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropan-2-yl N-[3-(cyclohexylcarbamoyl)prop-2-ynyl]amide: : Shares structural similarities with slight variations in functional groups.

  • Cyclohexylcarbamic acid tert-butyl ester: : Differing primarily by the position of functional groups.

Uniqueness

3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid is unique due to its specific combination of cyclohexyl and prop-2-ynoic acid moieties, providing distinct reactivity and applications.

By understanding the comprehensive details of this compound, researchers and chemists can harness its potential in various scientific and industrial fields.

Properties

IUPAC Name

3-[(1S,3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h11-12H,4-6,9-10H2,1-3H3,(H,16,19)(H,17,18)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEGANDSGOWSJU-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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